molecular formula C20H21NO6 B2711952 Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate CAS No. 692262-39-8

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate

Cat. No.: B2711952
CAS No.: 692262-39-8
M. Wt: 371.389
InChI Key: JGXNCLQLHZCRNS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is a versatile chemical compound with a unique molecular structureThe compound has a molecular formula of C20H21NO6 and a molecular weight of 371.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the ester and amide functionalities may facilitate interactions with biological membranes and receptors, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the ethoxy and formyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-3-25-18-11-14(12-22)5-10-17(18)27-13-19(23)21-16-8-6-15(7-9-16)20(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXNCLQLHZCRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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